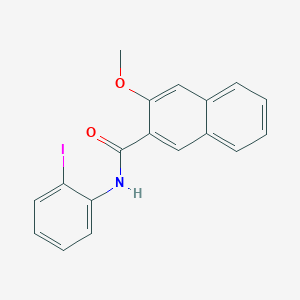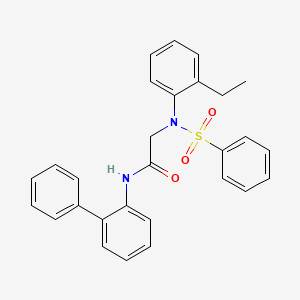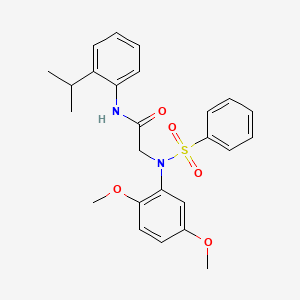![molecular formula C22H17F3N2O3S B3552400 3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide](/img/structure/B3552400.png)
3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide
Übersicht
Beschreibung
3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide (referred to as compound X) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. Compound X is a member of the acrylamide family and is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of compound X involves its ability to bind to the active site of certain enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are largely dependent on the specific enzyme being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH of certain tissues. Inhibition of cathepsin K can lead to a decrease in bone resorption, making it a potential target for the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying the specific roles of these enzymes in various physiological processes. However, one limitation of using compound X is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving compound X. One area of focus could be the development of new drugs based on its ability to inhibit specific enzymes. Another area of focus could be the study of its potential toxicity and ways to mitigate this toxicity in order to expand its potential applications. Additionally, further research could be done to better understand the specific biochemical and physiological effects of compound X on different enzymes and tissues.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cathepsin K, which are involved in a variety of physiological processes. This inhibition makes it a promising candidate for the development of drugs to treat a range of diseases, including cancer, osteoporosis, and glaucoma.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-22(24,25)17-7-4-8-19(15-17)27-31(29,30)20-12-10-18(11-13-20)26-21(28)14-9-16-5-2-1-3-6-16/h1-15,27H,(H,26,28)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYXWGODLOXPIE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3552320.png)
![N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552328.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552334.png)
![2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3552339.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)

![N~1~-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552356.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3552359.png)


![N-phenyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3552371.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3552372.png)
![2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552387.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3552409.png)